6-Methyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
6-Methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Scientific Research Applications
6-Methyl-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
Target of Action
6-Methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has been the subject of extensive research due to its potential biomedical applications Similar compounds in the pyrazolo[3,4-b]pyridine family have been found to interact with a variety of proteins, enzymes, and receptors in organisms .
Mode of Action
It is known that pyrazolo[3,4-b]pyridine derivatives can exert their effects via various mechanisms such as cell growth inhibition, apoptosis induction, angiogenesis inhibition, and by targeting diverse tyrosine, serine/threonine, and lipid kinases .
Biochemical Pathways
Similar compounds in the pyrazolo[3,4-b]pyridine family have been found to influence a variety of biochemical pathways, including those involved in lipid and glucose metabolism, adipogenesis, and inflammation .
Result of Action
Similar compounds in the pyrazolo[3,4-b]pyridine family have been found to exhibit cytotoxic activities against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
6-Methyl-1H-pyrazolo[3,4-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, such as adenosine 5’-monophosphate-activated protein kinase (AMPK) and B-Raf kinase . These interactions are essential for regulating cellular energy homeostasis and cell growth, respectively. Additionally, this compound can bind to and modulate the activity of other proteins involved in cell signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to induce apoptosis in cancer cells by targeting specific kinases and disrupting their signaling pathways . Furthermore, this compound can alter gene expression profiles, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases, and either inhibits or activates their activity . This binding interaction can lead to changes in gene expression, enzyme activity, and cellular signaling pathways . For instance, the inhibition of AMPK by this compound results in altered cellular energy metabolism and reduced cell proliferation .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, but its effects can change over time due to degradation or metabolic processes . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of kinase activity and persistent changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound can effectively inhibit target kinases and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . These threshold effects highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . For example, the inhibition of AMPK by this compound can lead to changes in glucose and lipid metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, influencing its localization and activity . For instance, this compound may be transported into the nucleus, where it can interact with nuclear proteins and modulate gene expression .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of aminopyrazole derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. One common method involves the cyclization of 5-aminopyrazoles with diethyl 2-(ethoxymethylene)malonate under microwave irradiation, followed by condensation with phosphorus oxychloride (POCl3) to form the pyrazolopyridine core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Major Products: The major products formed from these reactions include halogenated derivatives, oxidized forms, and reduced forms of this compound .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but lacking the methyl group at the 6-position.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with the pyrazole ring fused at different positions on the pyridine ring.
Uniqueness: 6-Methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its selectivity and potency as a kinase inhibitor compared to its non-methylated counterparts .
Properties
IUPAC Name |
6-methyl-1H-pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-3-6-4-8-10-7(6)9-5/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZVWPNUEOVBPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716978 | |
Record name | 6-Methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885269-66-9 | |
Record name | 6-Methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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